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Compound of Interest

Compound Name: 3-tert-Butylisoxazol-5-amine

Cat. No.: B1332903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
spectroscopic data for the compound 3-tert-Butylisoxazol-5-amine. The information
presented herein is crucial for the structural elucidation and characterization of this compound,
which serves as a valuable building block in medicinal chemistry and materials science. This
document details its *H and 3C NMR data, alongside the experimental protocols utilized for
data acquisition.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 3-tert-Butylisoxazol-5-amine were acquired in deuterated dimethyl
sulfoxide (DMSO-ds). The chemical shifts (0) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

'H NMR Spectroscopic Data

The *H NMR spectrum of 3-tert-Butylisoxazol-5-amine in DMSO-de exhibits three distinct
signals corresponding to the amine protons, the isoxazole ring proton, and the protons of the
tert-butyl group.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.41 Broad Singlet 2H -NH:z
4.85 Singlet 1H H-4 (isoxazole ring)
1.18 Singlet 9H -C(CHs)s

Table 1: 1H NMR Data of 3-tert-Butylisoxazol-5-amine in DMSO-ds.[1]

13C NMR Spectroscopic Data

The 13C NMR data for 3-tert-Butylisoxazol-5-amine in DMSO-ds is detailed below, showing
the chemical shifts for the carbon atoms of the isoxazole ring and the tert-butyl group.

Chemical Shift (6) ppm Assignment
173.5 C-5

168.0 C-3

71.9 C-4

31.9 -C(CHs)3
28.0 -C(CH3)3

Table 2: 13C NMR Data of 3-tert-Butylisoxazol-5-amine in DMSO-de.

Experimental Protocols

The following section outlines the general methodology for the acquisition of NMR
spectroscopic data for isoxazole derivatives.

Sample Preparation: A sample of 3-tert-Butylisoxazol-5-amine (typically 5-10 mg for tH NMR
and 20-50 mg for 3C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds). The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer, or an

equivalent instrument, operating at a proton frequency of 300 MHz or higher.

H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.
Acquisition Time: An acquisition time of around 2-4 seconds is employed.

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

Number of Scans: 16 to 64 scans are generally acquired for a good signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-ds at
2.50 ppm.

13C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum.

Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire
range of carbon chemical shifts.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration of
quaternary carbons, though not critical for simple identification.

Number of Scans: A larger number of scans (typically several hundred to thousands) is
required for 13C NMR due to the low natural abundance of the 13C isotope.

Referencing: The chemical shifts are referenced to the carbon signal of DMSO-ds at 39.52
ppm.

Structural Assignment and Data Interpretation
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The assignment of the NMR signals is based on established chemical shift ranges for similar
functional groups and substitution patterns on isoxazole rings.

13C NMR Signals (DMSO-de)

g 031.9,28.0
g 6 168.0
g 61735

C(CHs)s—» C3 —» N —» O —» C5 —» NH2 6719
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'H NMR Signals (DMSO-ds)
C4
§ 6.41 (brs, 2H)

g 54.85 (s, 1H)
g 5 1.18 (s, 9H)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1332903?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Correlation of the structure of 3-tert-Butylisoxazol-5-amine with its *H and 3C NMR
signals.

The *H NMR spectrum clearly shows a singlet for the nine equivalent protons of the tert-butyl
group at 1.18 ppm. The isolated proton on the isoxazole ring (H-4) appears as a singlet at 4.85
ppm. The two amine protons are observed as a broad singlet at 6.41 ppm, which is
characteristic of exchangeable protons.

In the 13C NMR spectrum, the quaternary carbon of the tert-butyl group and the three methyl
carbons are assigned to the signals at 31.9 and 28.0 ppm, respectively. The carbon atoms of
the isoxazole ring are assigned based on their electronic environment, with C-5 being the most
deshielded due to the attached electronegative nitrogen and oxygen atoms, followed by C-3,
and then C-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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